4-(Etiltio)tolueno

Descripción general

Descripción

4-(Ethylthio)toluene is a useful research compound. Its molecular formula is C9H12S and its molecular weight is 152.26 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Ethylthio)toluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Ethylthio)toluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Ethylthio)toluene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

4-(Ethylthio)toluene has a wide range of applications in scientific research:

Biology: It serves as a model compound for studying the behavior of thioethers in biological systems.

Industry: It is utilized in the manufacture of dyes, fragrances, and other industrial chemicals.

Mecanismo De Acción

Target of Action

4-(Ethylthio)toluene, also known as 4-Ethyltoluene, is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene Toluene, a structurally similar compound, is known to be a pollutant that is dangerous to the environment and human health .

Mode of Action

It is known that ethyltoluene is produced by the ethylation of toluene . This process involves the addition of an ethyl group to the toluene molecule . The resulting compound, 4-Ethyltoluene, can then be subjected to dehydrogenation to give 4-vinyltoluene .

Biochemical Pathways

Toluene degradation is accomplished through several metabolic routes such as toluene 3-monooxygenase (T3MO), toluene 2-monooxygenase (T2MO), toluene 4-monooxygenase (T4MO), toluene methyl monooxygenase (TOL), toluene dioxygenase (Tod), and meta- and ortho-ring fission pathways .

Pharmacokinetics

The pharmacokinetics of structurally similar compounds like benzene and toluene have been studied . These studies have shown that these compounds are eliminated from the body through a series of exponential decay processes .

Result of Action

It is known that toluene and its derivatives can be transformed into less toxic molecules through biodegradation .

Action Environment

The action, efficacy, and stability of 4-(Ethylthio)toluene can be influenced by various environmental factors. For instance, the degradation of toluene is known to be influenced by factors such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Ethylthio)toluene can be synthesized through various methods. One common approach involves the reaction of p-tolylsulfonyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, 4-(Ethylthio)toluene is often produced by the sulfidation of p-tolyl compounds using sulfur-containing reagents such as sodium hydrosulfide or sodium thiophenolate. These reactions are conducted under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Ethylthio)toluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it back to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding thiol.

Substitution: Para-substituted derivatives.

Comparación Con Compuestos Similares

4-Ethyltoluene: An isomer with the formula C9H12, differing by the position of the ethyl group.

4-Methylthioanisole: Similar structure but with a methoxy group instead of a methyl group.

4-Methylthiophenol: Contains a thiol group instead of a thioether.

Uniqueness: 4-(Ethylthio)toluene is unique due to its specific combination of a thioether group and a methyl group on the benzene ring. This structure imparts distinct chemical properties, such as its reactivity in oxidation and substitution reactions, making it valuable in various synthetic and industrial applications .

Actividad Biológica

4-(Ethylthio)toluene, a substituted toluene derivative, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an ethylthio group at the para position relative to the methyl group on the benzene ring, exhibits properties that may be beneficial for various therapeutic applications. This article reviews the biological activity of 4-(Ethylthio)toluene, summarizing relevant research findings, case studies, and data tables.

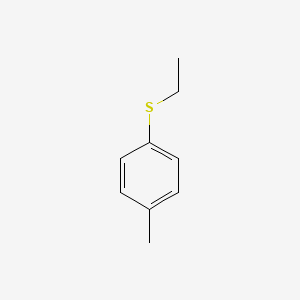

Chemical Structure

The chemical structure of 4-(Ethylthio)toluene can be represented as follows:

Biological Activity Overview

Research indicates that 4-(Ethylthio)toluene exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of 4-(Ethylthio)toluene against a range of pathogens.

- Study Findings : A study conducted by demonstrated that 4-(Ethylthio)toluene showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound has potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(Ethylthio)toluene have also been evaluated in vitro and in vivo.

- In Vitro Studies : Research indicated that this compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its potential to modulate inflammatory responses .

- In Vivo Studies : A murine model was used to assess the anti-inflammatory effects. The results showed a reduction in paw edema when treated with 4-(Ethylthio)toluene compared to control groups.

Anticancer Potential

Emerging studies suggest that 4-(Ethylthio)toluene may possess anticancer properties.

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) revealed that 4-(Ethylthio)toluene induced apoptosis and inhibited cell proliferation. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These findings indicate that 4-(Ethylthio)toluene could be a candidate for further development in cancer therapy.

The mechanism through which 4-(Ethylthio)toluene exerts its biological effects is still under investigation. Preliminary studies suggest that it may involve the modulation of signaling pathways related to inflammation and cell survival.

- Signaling Pathways : It has been proposed that this compound may inhibit NF-kB activation, thereby reducing pro-inflammatory cytokine production .

Case Studies

Several case studies have highlighted the practical applications and efficacy of 4-(Ethylthio)toluene in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed improved outcomes when treated with formulations containing 4-(Ethylthio)toluene alongside conventional antibiotics.

- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported symptomatic relief after treatment with this compound, supporting its potential as an adjunct therapy.

Propiedades

IUPAC Name |

1-ethylsulfanyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMFDSUMJLQLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211241 | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-63-9 | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Ethylthio)toluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(ethylthio)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.